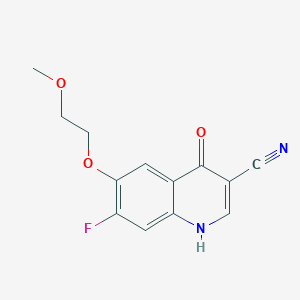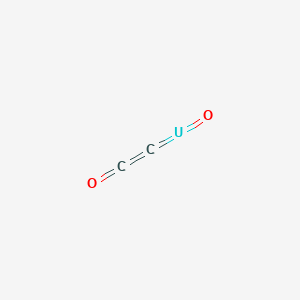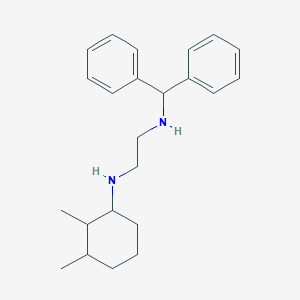![molecular formula C23H18ClF B14237132 4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene CAS No. 404575-75-3](/img/structure/B14237132.png)
4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene is an aromatic compound that features a benzene ring substituted with chloro, fluoro, and ethynyl groups
Méthodes De Préparation
The synthesis of 4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:
Electrophilic Aromatic Substitution:
Sonogashira Coupling: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst.
Analyse Des Réactions Chimiques
4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene undergoes various types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Applications De Recherche Scientifique
4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and substituents allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene can be compared with similar compounds such as:
1-Ethynyl-4-fluorobenzene: Similar in structure but lacks the chloro and phenylpropyl groups.
2-Chloro-4-fluoro-1-iodobenzene: Contains similar halogen substituents but differs in the presence of an iodine atom.
Propiophenone: A simpler aromatic compound used in similar synthetic applications.
Propriétés
Numéro CAS |
404575-75-3 |
|---|---|
Formule moléculaire |
C23H18ClF |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
4-chloro-2-fluoro-1-[2-[4-[(2R)-2-phenylpropyl]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C23H18ClF/c1-17(20-5-3-2-4-6-20)15-19-9-7-18(8-10-19)11-12-21-13-14-22(24)16-23(21)25/h2-10,13-14,16-17H,15H2,1H3/t17-/m1/s1 |
Clé InChI |
LXWMZHADRFTOMX-QGZVFWFLSA-N |
SMILES isomérique |
C[C@H](CC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3 |
SMILES canonique |
CC(CC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
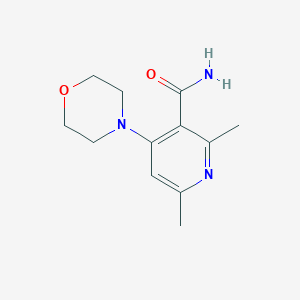

![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
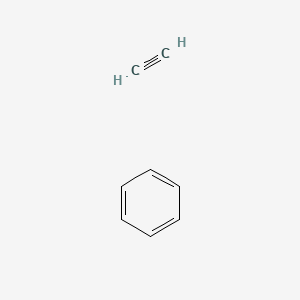
![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)

![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
